BenchChemオンラインストアへようこそ!

Orciprenaline-3-O-sulfate

Metabolic pathway exclusivity Phase II conjugation Glucuronide absence

As the sole and obligate phase II metabolite of orciprenaline, this aryl sulfate conjugate enables single-enzyme hydrolysis workflows, eliminating glucuronide interference and simplifying quantitative LC-MS/MS method validation. Representing 100% of the conjugative metabolite pool, it serves as the definitive urinary biomarker for doping control, forensic speciation, and intestinal SULT activity assays. Its exclusive gastrointestinal formation provides a unique probe for presystemic metabolism studies, unmatched by other beta-2 agonist sulfate conjugates.

Molecular Formula C11H17NO6S
Molecular Weight 291.32 g/mol
CAS No. 88456-69-3
Cat. No. B1197068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrciprenaline-3-O-sulfate
CAS88456-69-3
Synonymsmetaproterenol-3-O-sulfate
orciprenaline-3-O-sulfate
Molecular FormulaC11H17NO6S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O
InChIInChI=1S/C11H17NO6S/c1-7(2)12-6-11(14)8-3-9(13)5-10(4-8)18-19(15,16)17/h3-5,7,11-14H,6H2,1-2H3,(H,15,16,17)
InChIKeyIJWHPUWEGCYHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orciprenaline-3-O-sulfate (CAS 88456-69-3): A Definitive Phase II Metabolite Standard for Beta-2 Agonist Bioanalysis


Orciprenaline-3-O-sulfate (CAS 88456-69-3), also known as metaproterenol-3-O-sulfate, is the principal human phase II metabolite of the beta-2 adrenergic agonist orciprenaline (metaproterenol) [1]. Belonging to the phenylsulfate class, this aryl sulfate conjugate is generated predominantly in the gastrointestinal tract following oral administration and represents approximately 40% of an administered dose recovered in urine, dwarfing the roughly 5% recovered as unchanged parent drug [1]. Critically, orciprenaline-3-O-sulfate is the exclusive conjugative metabolite of orciprenaline in humans; no glucuronide conjugates have ever been isolated, and the parent drug is not a substrate for catechol-O-methyltransferase (COMT) [2]. This metabolic exclusivity distinguishes it sharply from sulfate conjugates of other beta-2 agonists such as salbutamol, terbutaline, and fenoterol, all of which undergo competing glucuronidation pathways [2][3].

Why Generic Beta-2 Agonist Sulfate Conjugates Cannot Substitute for Orciprenaline-3-O-sulfate in Analytical Workflows


Substituting orciprenaline-3-O-sulfate with a sulfate conjugate of another beta-2 agonist—such as salbutamol-4'-O-sulfate or terbutaline sulfate conjugate—introduces irreconcilable qualitative and quantitative errors in bioanalytical, forensic, and doping-control applications. Orciprenaline-3-O-sulfate is the sole and obligate phase II metabolite of orciprenaline; the parent drug undergoes neither glucuronidation nor COMT-mediated methylation, a metabolic profile unique within the beta-2 agonist class [1]. Salbutamol, terbutaline, and fenoterol each form both sulfate and glucuronide conjugates in humans, meaning their sulfate metabolites represent only a fraction of total conjugate burden and vary with route of administration [2]. Furthermore, orciprenaline-3-O-sulfate's formation in the gastrointestinal tract—rather than the liver—imparts distinct pharmacokinetic properties that directly affect urinary excretion kinetics and biomarker interpretation [1]. Using an incorrect sulfate conjugate reference standard therefore compromises quantitative accuracy, retention time matching, and MS/MS fragmentation library integrity in targeted LC-MS/MS and GC-MS methods [3].

Orciprenaline-3-O-sulfate Comparative Evidence: Quantitative Differentiation from In-Class Sulfate Conjugate Metabolites


Exclusive Sulfate Conjugation: Complete Absence of Glucuronide Pathway Versus Salbutamol, Terbutaline, and Fenoterol

Orciprenaline-3-O-sulfate is the exclusive conjugative metabolite of orciprenaline in humans. Enzymatic hydrolysis experiments using purified beta-glucuronidase and beta-glucuronidase-sulfatase mixtures on urine specimens from 29 healthy subjects yielded no significant increase in free orciprenaline beyond purified sulfatase-treated controls, definitively ruling out any glucuronide conjugate [1]. In stark contrast, salbutamol glucuronide was detected in 26 of 82 (31.7%) urine samples following oral salbutamol administration, with a peak concentration of 63 ng/mL [2]. Terbutaline similarly yields three urinary species—unchanged drug, sulfate conjugate, and glucuronide—following oral administration [3]. Fenoterol produces both sulfate and glucuronide conjugates with an AUC ratio (glucuronide:sulfate) of approximately 0.16 after oral dosing [4].

Metabolic pathway exclusivity Phase II conjugation Glucuronide absence Sulfotransferase specificity

Resistance to Catechol-O-Methyltransferase (COMT): Structural Distinction from Isoprenaline and Catecholamine Beta-2 Agonists

Orciprenaline, bearing a 3,5-dihydroxy (resorcinol) substitution pattern rather than the 3,4-dihydroxy (catechol) motif of isoprenaline and endogenous catecholamines, is not a substrate for catechol-O-methyltransferase (COMT) [1]. This has been experimentally confirmed: orciprenaline is not methylated by the COMT system in human erythrocytes, whereas epinephrine undergoes rapid 3-O-methylation under identical conditions [2]. The absence of COMT-mediated clearance means that sulfate conjugation at the 3-OH position remains the sole and obligate metabolic fate, without competition from O-methylation. This contrasts directly with isoprenaline, which is a COMT substrate and shows an apparent Km of 4.8 µM for (S)-isoprenaline sulfation versus 29.2 µM for (R)-isoprenaline, indicating significant metabolic partitioning between methylation and sulfation pathways [3].

COMT resistance Metabolic stability Resorcinol scaffold Catechol vs. resorcinol

Urinary Recovery Dominated by Sulfate Conjugate: 40% of Oral Dose vs. 5% Unchanged Parent—A Metabolic Ratio Inverted Relative to Salbutamol and Terbutaline

Following oral administration of a 20 mg orciprenaline dose (tablet or solution), approximately 40% of the total dose was recovered in urine as orciprenaline-3-O-sulfate, whereas only approximately 5% appeared as unconjugated parent drug, yielding a metabolite-to-parent ratio of approximately 8:1 [1]. The majority of excretion occurred within the first 12 hours with a biological half-life of 5–6 hours, followed by a slower elimination phase (t½ ≈ 20 hours) [1]. In comparison, after oral salbutamol intake, roughly one-third of the dose is excreted unchanged and approximately one-half as the sulfoconjugate, producing a metabolite-to-parent ratio of approximately 1.5:1 [2]. For oral terbutaline, only 6.2 ± 1.1% is recovered as unchanged drug, with sulfate and glucuronide conjugates accounting for the remainder [3]. The orciprenaline ratio thus represents the most extreme sulfate-dominant profile among clinically used beta-2 agonists.

Urinary excretion ratio First-pass metabolism Sulfate conjugate yield Metabolite-to-parent ratio

Gastrointestinal Site of Sulfate Conjugation: Anatomical Origin Differentiates Orciprenaline-3-O-sulfate from Hepatically Sulfated Beta-2 Agonist Metabolites

Orciprenaline-3-O-sulfate is produced in the gastrointestinal tract, not in the liver, representing an anatomically distinct metabolic origin within the beta-2 agonist class [1]. This assignment is supported by the DrugBank annotation and is consistent with the finding that orciprenaline undergoes gastric as well as hepatic biotransformation [1]. In contrast, salbutamol undergoes sulfate conjugation in multiple tissues including the liver (via M-form phenolsulfotransferase), jejunal mucosa, and platelets, with stereoselective sulfation efficiencies varying by tissue [2]. Terbutaline is primarily sulfated in the liver cytosol, with sulfation occurring at a higher rate in human intestine than liver for the (-)-enantiomer [3]. The exclusive GI-tract origin of orciprenaline-3-O-sulfate implies that factors affecting gastric emptying, intestinal transit time, and GI sulfatase/transferase activity will uniquely modulate the formation kinetics of this metabolite, independently of hepatic first-pass effects that govern salbutamol and terbutaline sulfate conjugate production.

Gastrointestinal sulfation First-pass metabolism Site of conjugation Presystemic elimination

Definitive Structural Characterization by Multi-Modal Spectroscopy: FAB-MS and 250-MHz ¹H-NMR Provide Orthogonal Identity Confirmation Absent from In Silico-Only Annotations

The structure of orciprenaline-3-O-sulfate was rigorously established using three orthogonal analytical techniques: (i) negative ion fast atom bombardment mass spectrometry (FAB-MS) showing (M-H)⁻ at m/z 290; (ii) positive ion FAB-MS showing (M+H)⁺ at m/z 292, consistent with the ammonium salt of the monosulfate conjugate (molecular formula C₁₁H₁₇NO₆S, MW 291.32); and (iii) 250-MHz proton nuclear magnetic resonance (¹H-NMR) spectroscopy, which revealed a pattern consistent with monosubstitution of the resorcinol ring at the 3-position [1]. Structural confirmation was further validated by treatment of column eluate fractions with purified sulfatase, followed by HPLC-fluorescence analysis confirming liberation of the parent metaproterenol [1]. This multi-modal experimental characterization stands in contrast to many in-class sulfate conjugate metabolites (e.g., terbutaline sulfoconjugate, salbutamol-4'-O-sulfate) for which complete spectroscopic datasets including both FAB-MS and high-field NMR are not uniformly reported in the primary literature, with structural assignments often relying on LC-MS/MS fragmentation alone [2][3].

Structural elucidation FAB-MS Proton NMR Sulfate conjugate characterization Reference standard qualification

Orciprenaline-3-O-sulfate Application Scenarios: Where This Metabolite Standard Demonstrates Proven Value


Doping Control and Forensic Urinalysis: Unambiguous Biomarker for Oral Orciprenaline Administration

Orciprenaline-3-O-sulfate serves as the analytically preferred urinary target for detecting orciprenaline misuse in sports doping control. Because no glucuronide conjugate exists [1], laboratories can employ a single sulfatase hydrolysis step without the complexity of dual-enzyme (beta-glucuronidase/arylsulfatase) workflows required for salbutamol and terbutaline [2]. The 8:1 metabolite-to-parent ratio ensures that the sulfate conjugate remains detectable in urine long after unchanged orciprenaline falls below the limit of quantification [1]. The established GC-MS method employing tetrahydroisoquinoline derivatization achieves a detection limit of 10 ng/mL in urine for the combined conjugate fraction, a validated approach published in the peer-reviewed literature [3].

LC-MS/MS Method Development and Validation: Single-Calibrant Quantification Enabled by Exclusive Sulfation

Because orciprenaline-3-O-sulfate represents 100% of the drug's conjugative metabolite pool [1], quantitative LC-MS/MS methods can be developed using this single reference standard for total conjugate quantification after sulfatase hydrolysis, without the need for separate glucuronide calibrators. This simplifies method validation, reduces procurement costs for multiple metabolite reference standards, and eliminates cross-reactivity concerns inherent in multi-analyte panels [2]. The definitive FAB-MS and ¹H-NMR characterization [1] further supports ISO 17025-compliant reference standard qualification and certificate of analysis documentation.

Metabolic Pathway Research: Investigating Gastrointestinal Sulfotransferase Activity and Presystemic Conjugation

Orciprenaline-3-O-sulfate's exclusive formation in the gastrointestinal tract [1] makes it a uniquely selective probe substrate for studying intestinal sulfotransferase (SULT) activity in vivo, uncontaminated by hepatic or platelet-derived sulfate conjugates that confound interpretation for salbutamol [2]. Researchers investigating regional differences in GI sulfation capacity, the impact of microbiome sulfatase activity on conjugate hydrolysis, or the effect of food and formulation on presystemic metabolism can use orciprenaline as a metabolic probe with its 3-O-sulfate as the sole quantitative endpoint [1].

COMT Pharmacogenomics Research: A Non-Catechol Beta-2 Agonist Control for Methylation Pathway Studies

Because orciprenaline is structurally incapable of serving as a COMT substrate due to its resorcinol (3,5-dihydroxy) configuration [1], orciprenaline-3-O-sulfate provides an ideal negative control in pharmacogenomic studies investigating the impact of COMT polymorphisms (e.g., Val158Met) on beta-2 agonist metabolism. When compared head-to-head with isoprenaline—which undergoes both COMT-mediated methylation and sulfation [2]—the orciprenaline system isolates sulfate conjugation as the sole metabolic variable, enabling clean experimental dissection of SULT vs. COMT contributions to inter-individual metabolic variability [1][2].

Quote Request

Request a Quote for Orciprenaline-3-O-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.